3-Benzyl-3-ethyl-2-azetidinone
Description
3-Benzyl-3-ethyl-2-azetidinone is a β-lactam compound characterized by a four-membered azetidinone ring substituted with benzyl and ethyl groups at the 3-position. This structure confers unique reactivity and stereochemical properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves multistep reactions, including cyclization and functional group modifications, as seen in related azetidinone derivatives .
Properties
CAS No. |
73855-95-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-benzyl-3-ethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-12(9-13-11(12)14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
UWPKFNZGDCDBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the distinctiveness of 3-benzyl-3-ethyl-2-azetidinone, it is compared with three analogous compounds:
Reactivity and Stability
- 3-Benzyl-3-ethyl-2-azetidinone: The absence of polar groups (e.g., hydroxyl) results in lower water solubility compared to N-benzyl-3-(1-hydroxyethyl)azetidin-2-one. Its ethyl group enhances lipophilicity (predicted Log Kow ~2.5–3.0), favoring membrane permeability in drug delivery applications.
- N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents but reducing thermal stability due to oxidation sensitivity .
- Methyl 2-(benzylamino)methyl-3-hydroxybutanoate: The ester and amine groups create zwitterionic behavior under physiological pH, limiting its utility in non-aqueous reactions .
Stereochemical Considerations
Research Implications
- Pharmaceutical Relevance: The ethyl and benzyl groups in 3-benzyl-3-ethyl-2-azetidinone balance lipophilicity and steric hindrance, making it a candidate for β-lactamase-resistant antibiotics.
- Limitations : Compared to hydroxylated analogs, its lower polarity may hinder solubility in aqueous systems, necessitating formulation adjustments .
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